molecular formula C11H8ClFN2 B125197 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine CAS No. 142220-65-3

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine

Cat. No. B125197
M. Wt: 222.64 g/mol
InChI Key: BXYPHEXKAGGQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is an organic compound with the chemical formula C10H9ClFN2. It is a colorless solid that is soluble in water and organic solvents. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of heterocyclic compounds.

Scientific Research Applications

Synthetic Chemistry Applications

Halogen/Halogen Displacement in Pyrimidines : Research by Schlosser and Cottet (2002) highlights the silyl-mediated halogen/halogen displacement in pyrimidines, which could potentially be applied to compounds like 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine. This method involves converting chloropyrimidines to their bromo or iodo counterparts, indicating a versatile pathway for halogen modification in pyrimidine derivatives Schlosser & Cottet, 2002.

Solid-State Packing of Sulfur Substituted Pyrimidines : The study on the solid-state packing of sulfur-substituted 2-aminopyrimidines by Lynch et al. (2002) discusses the occurrence of N-H—S hydrogen-bonding associations. While focusing on sulfur substitutions, this research provides insights into the structural analysis relevant for modifications of chloro-fluorophenyl methylpyrimidines Lynch et al., 2002.

Synthesis of Pyrimidine Precursors for Rosuvastatin : Šterk et al. (2012) reported an efficient approach to synthesize key pyrimidine precursors used in the synthesis of rosuvastatin, demonstrating the utility of pyrimidine derivatives in pharmaceutical synthesis. This method highlights the relevance of functionalized pyrimidines in drug development Šterk et al., 2012.

Process Chemistry of Pyrimidine Derivatives : Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, an important precursor in pharmaceutical and explosive industries. Although the study does not directly mention 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine, it underscores the significant role pyrimidine derivatives play in various industrial applications Patil et al., 2008.

Biomedical Applications

Synthesis of HIV and Kinesin Eg5 Inhibitors : Al-Masoudi et al. (2014) synthesized a series of pyrimidine derivatives via Suzuki cross-coupling reaction, evaluated for their antiviral activity against HIV-1 and HIV-2, and for inhibiting kinesin Eg5. This suggests potential biomedical applications of chloro-fluorophenyl methylpyrimidine derivatives in developing antiviral and anticancer agents Al-Masoudi et al., 2014.

properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-6-10(12)15-11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPHEXKAGGQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633369
Record name 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine

CAS RN

142220-65-3
Record name 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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